2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Description
2-(2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-4-BROMOPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenoxy group, an aminocarbothioyl hydrazono group, and a methoxyphenyl acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H17BrN4O3S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-[4-bromo-2-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17BrN4O3S/c1-24-15-5-3-2-4-13(15)21-16(23)10-25-14-7-6-12(18)8-11(14)9-20-22-17(19)26/h2-9H,10H2,1H3,(H,21,23)(H3,19,22,26)/b20-9+ |
InChI Key |
NMXGKTPTQRVLKZ-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)/C=N/NC(=S)N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-4-BROMOPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the bromophenoxy intermediate: This step involves the bromination of a phenoxy compound under controlled conditions.
Introduction of the aminocarbothioyl hydrazono group: This is achieved through a reaction between a hydrazine derivative and a carbothioyl compound.
Coupling with the methoxyphenyl acetamide: The final step involves coupling the previously formed intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-4-BROMOPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-4-BROMOPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-4-BROMOPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-4-CHLOROPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE: Similar structure but with a chlorine atom instead of bromine.
2-(2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-4-FLUOROPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenoxy group in 2-(2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-4-BROMOPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
